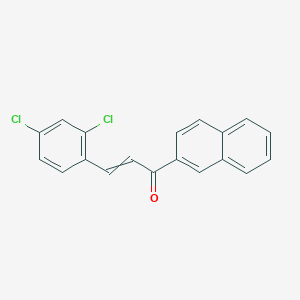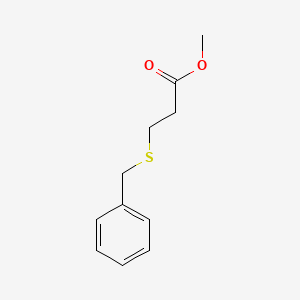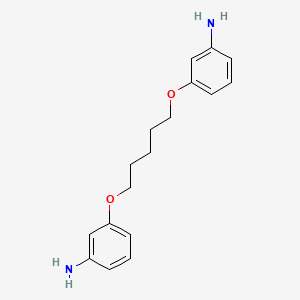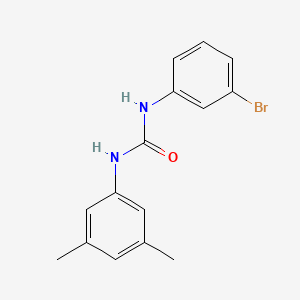
2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico es un compuesto orgánico que pertenece a la clase de ácidos cianoacrílicos. Este compuesto se caracteriza por la presencia de un grupo ciano (-CN) y un anillo de furano sustituido con un grupo etoxi fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico se puede lograr a través de varios métodos. Un enfoque común implica la condensación de 2-etoxi benzaldehído con ácido cianoacético en presencia de una base, seguida de la ciclización para formar el anillo de furano. Las condiciones de reacción típicamente incluyen el uso de un solvente como el etanol y una base como el etoxido de sodio. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
A escala industrial, la producción de ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo ciano u otros sustituyentes son reemplazados por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos los compuestos heterocíclicos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico implica su interacción con dianas moleculares y vías específicas. El grupo ciano y el anillo de furano juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-ciano-3-(2-etoxi fenil)-2-propenoico
- Ácido 2-ciano-3-(2,5-dimetoxi fenil)-2-propenoico
- Ácido 2-ciano-3-(4-etoxi fenil)-2-propenoico
Singularidad
El ácido 2-ciano-3-(5-(2-etoxi fenil)-2-furil)-2-propenoico es único debido a la presencia del anillo de furano, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c1-2-20-14-6-4-3-5-13(14)15-8-7-12(21-15)9-11(10-17)16(18)19/h3-9H,2H2,1H3,(H,18,19)/b11-9+ |
Clave InChI |
BQKOJWRIXKBEGO-PKNBQFBNSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
SMILES canónico |
CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)


![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)





![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)
![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)

